Thiophene, 2,2'-sulfonylbis(5-nitro-
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Overview
Description
Thiophene, 2,2’-sulfonylbis(5-nitro-) is a compound belonging to the thiophene family, which is characterized by a five-membered ring containing one sulfur atom. Thiophene derivatives are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives typically involves several well-known reactions, such as the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . For Thiophene, 2,2’-sulfonylbis(5-nitro-), specific synthetic routes may include the condensation of sulfur-containing compounds with nitro-substituted precursors under controlled conditions .
Industrial Production Methods
Industrial production of thiophene derivatives often employs catalytic processes and environmentally sustainable strategies. For example, the use of nickel and palladium-based catalytic systems in polycondensation reactions has been reported for the synthesis of functionalized thiophenes .
Chemical Reactions Analysis
Types of Reactions
Thiophene, 2,2’-sulfonylbis(5-nitro-) can undergo various chemical reactions, including:
Oxidation: Involving reagents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include sulfurizing agents like phosphorus pentasulfide, and conditions often involve controlled temperatures and solvents like dimethyl sulfoxide .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives .
Scientific Research Applications
Thiophene, 2,2’-sulfonylbis(5-nitro-) has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its bioactive properties.
Mechanism of Action
The mechanism of action of thiophene, 2,2’-sulfonylbis(5-nitro-) involves its interaction with molecular targets and pathways. For instance, it has been shown to release nitric oxide upon activation by nitroreductases, which can lead to antimicrobial effects . The nitro group on the thiophene ring plays a crucial role in its bioactivity .
Comparison with Similar Compounds
Similar Compounds
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Employed in the development of anti-atherosclerotic agents.
Uniqueness
Thiophene, 2,2’-sulfonylbis(5-nitro-) is unique due to its dual nitro and sulfonyl functional groups, which confer distinct chemical reactivity and bioactivity compared to other thiophene derivatives .
Properties
CAS No. |
88202-70-4 |
---|---|
Molecular Formula |
C8H4N2O6S3 |
Molecular Weight |
320.3 g/mol |
IUPAC Name |
2-nitro-5-(5-nitrothiophen-2-yl)sulfonylthiophene |
InChI |
InChI=1S/C8H4N2O6S3/c11-9(12)5-1-3-7(17-5)19(15,16)8-4-2-6(18-8)10(13)14/h1-4H |
InChI Key |
PQCXYYUWJQBHCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)S(=O)(=O)C2=CC=C(S2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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